[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
This compound, with the CAS number 1354011-38-3, is a piperidine derivative featuring a tert-butyl carbamate group, a 2-chloroacetyl substituent, and an ethyl moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₃ClN₂O₃, and it has a molar mass of 302.80 g/mol (calculated from ). Key physical properties include a predicted density of 1.17±0.1 g/cm³, boiling point of 421.5±45.0 °C, and pKa of 12.07±0.20, indicating moderate basicity and stability under standard conditions .
Primarily used as an intermediate in pharmaceutical synthesis, this compound is notable for its role in constructing complex bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWVAQQVVJGDJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1354002-78-0) is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClN₂O₃
- Molecular Weight : 304.82 g/mol
- Structure : The compound features a piperidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinergic System : Compounds with similar structures have been shown to interact with muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer models .
- Anticancer Activity : Research indicates that derivatives of piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, certain piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on FaDu cells, revealing significant apoptotic activity. The compound was found to induce cell death through caspase activation pathways, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at the piperidine nitrogen and the introduction of various substituents significantly affect biological activity. Compounds with bulky groups showed enhanced binding affinity to target proteins involved in cancer progression .
- Neuraminidase Inhibition : Similar compounds have been evaluated for their ability to inhibit viral neuraminidases, indicating potential antiviral properties. The inhibition was quantified using MTT assays, which measured cell viability post-treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Utility: The chloroacetyl group in the target compound enables nucleophilic substitution reactions, making it a precursor for thioether or sulfone derivatives (e.g., MSC2364588, a pyrazole-based drug candidate synthesized via oxidation and coupling steps ). In contrast, aminoethyl analogs (e.g., CAS 1540928-69-5) are preferred for forming amide bonds in kinase inhibitors due to their primary amine functionality .
Physicochemical Properties :
- The chloroacetyl substituent increases lipophilicity (logP ~2.1 predicted) compared to hydroxyethyl derivatives (logP ~0.8), impacting membrane permeability .
- Cyclopropyl-containing analogs (e.g., CAS 110187-51-4) exhibit enhanced metabolic stability, critical for CNS-targeting drugs .
Yield and Scalability :
- A structurally related compound (tert-butyl((R)-1-(2-((endo)-3-...acetyl)piperidin-3-yl)carbamate) was synthesized in 50% yield , highlighting challenges in piperidine functionalization during scale-up .
- Hydroxyethyl derivatives are more synthetically accessible, with yields exceeding 70% in ester saponification steps .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
